Acetazolamide sodium salt; Diamox Parenteral; Sodium acetazolamidate; Sodium acetazolamide; Vetamox

Catalog No.
S14105181
CAS No.
M.F
C4H5N4NaO3S2
M. Wt
244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetazolamide sodium salt; Diamox Parenteral; Sodi...

Product Name

Acetazolamide sodium salt; Diamox Parenteral; Sodium acetazolamidate; Sodium acetazolamide; Vetamox

IUPAC Name

sodium;acetyl-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)azanide

Molecular Formula

C4H5N4NaO3S2

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1

InChI Key

MRSXAJAOWWFZJJ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[N-]C1=NN=C(S1)S(=O)(=O)N.[Na+]

Description

See also: Acetazolamide Sodium (preferred); Acetazolamide (has active moiety).

Acetazolamide sodium salt, also known by various names including Diamox Parenteral and Sodium acetazolamidate, is a carbonic anhydrase inhibitor used primarily in medical treatments for conditions such as glaucoma, epilepsy, and altitude sickness. The chemical formula for acetazolamide is N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-acetamide, and it appears as a white to faintly yellow crystalline powder that is weakly acidic and only slightly soluble in water . This compound functions by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in the body.

Can be summarized as follows:

  • Hydration of Carbon Dioxide:
    CO2+H2OH2CO3\text{CO}_2+\text{H}_2\text{O}\rightleftharpoons \text{H}_2\text{CO}_3
  • Dissociation of Carbonic Acid:
    H2CO3HCO3+H+\text{H}_2\text{CO}_3\rightleftharpoons \text{HCO}_3^-+\text{H}^+

By inhibiting this enzyme, acetazolamide reduces the reabsorption of bicarbonate and sodium ions in the kidneys, leading to increased excretion of these ions along with water .

The biological activity of acetazolamide is primarily linked to its role as a carbonic anhydrase inhibitor. This inhibition results in:

  • Diuresis: Increased urine output due to reduced sodium and bicarbonate reabsorption.
  • Reduced Intraocular Pressure: Beneficial in treating glaucoma by decreasing aqueous humor secretion.
  • Antiepileptic Effects: Modulation of neuronal excitability through alterations in bicarbonate and hydrogen ion concentrations, which affects neurotransmitter signaling pathways .

Acetazolamide can be synthesized through several methods; one common approach involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with acetic anhydride. The synthesis steps typically include:

  • Formation of the Sulfonamide: Reacting thiadiazole derivatives with sulfonyl chlorides.
  • Acetylation: Introducing an acetyl group to form the final product.

The detailed synthetic pathways can vary based on specific laboratory conditions and desired purity levels .

Acetazolamide has multiple applications in clinical medicine:

  • Glaucoma Treatment: Reduces intraocular pressure by decreasing aqueous humor production.
  • Epilepsy Management: Used as an adjunct therapy for certain types of seizures.
  • Altitude Sickness Prevention: Helps acclimatization by promoting bicarbonate excretion and respiratory compensation.
  • Edema Treatment: Utilized in cases of fluid retention associated with congestive heart failure .

Acetazolamide interacts with various medications, which can alter their effects:

  • Increased Urinary pH: Reduces clearance of amphetamines while increasing excretion of lithium.
  • Toxicity Risks: Can enhance toxicity from salicylates and decrease efficacy of phenytoin and primidone due to altered metabolism.
  • Electrolyte Imbalances: May lead to hypokalemia or other electrolyte disturbances when used concurrently with certain diuretics or medications affecting renal function .

Acetazolamide belongs to a class of drugs known as carbonic anhydrase inhibitors. Here are some similar compounds along with a comparison highlighting acetazolamide's unique features:

Compound NameMechanismPrimary UseUnique Features
MethazolamideCarbonic anhydrase inhibitorGlaucomaLess potent than acetazolamide
DorzolamideTopical carbonic anhydrase inhibitorGlaucomaPrimarily used as eye drops
BrinzolamideTopical carbonic anhydrase inhibitorGlaucomaSimilar to dorzolamide but with different formulation
EthoxzolamideCarbonic anhydrase inhibitorEdemaLess commonly used than acetazolamide

Acetazolamide is distinctive due to its versatility across various medical conditions, including its intravenous formulation for acute situations, unlike many other compounds that are primarily available in topical forms or less versatile formulations .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

243.97007666 g/mol

Monoisotopic Mass

243.97007666 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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